
Methyl 10-chloro-9-nitrosooctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-chloro-9-nitrosooctadec-9-enoate is an organic compound with the molecular formula C19H34ClNO3. This compound is a derivative of octadecenoic acid and features both chloro and nitroso functional groups. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-chloro-9-nitrosooctadec-9-enoate typically involves the esterification of 10-chloro-9-nitrosooctadec-9-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions. The product is then separated and purified using industrial-scale distillation or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-chloro-9-nitrosooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Methyl 10-chloro-9-nitrosooctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 10-chloro-9-nitrosooctadec-9-enoate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 9-octadecenoate: This compound lacks the chloro and nitroso groups, making it less reactive.
Methyl 10-chlorooctadec-9-enoate: This compound lacks the nitroso group, reducing its potential for forming covalent bonds with nucleophiles.
Methyl 9-nitrosooctadec-9-enoate: This compound lacks the chloro group, affecting its electrophilic reactivity.
Uniqueness
Methyl 10-chloro-9-nitrosooctadec-9-enoate is unique due to the presence of both chloro and nitroso functional groups
Properties
CAS No. |
92362-48-6 |
|---|---|
Molecular Formula |
C19H34ClNO3 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
methyl 10-chloro-9-nitrosooctadec-9-enoate |
InChI |
InChI=1S/C19H34ClNO3/c1-3-4-5-6-8-11-14-17(20)18(21-23)15-12-9-7-10-13-16-19(22)24-2/h3-16H2,1-2H3 |
InChI Key |
HYFGJCVXRZXXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCC(=O)OC)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


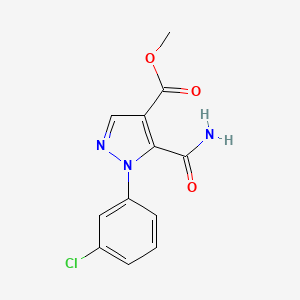
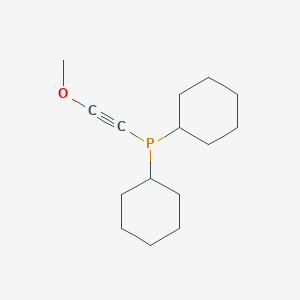
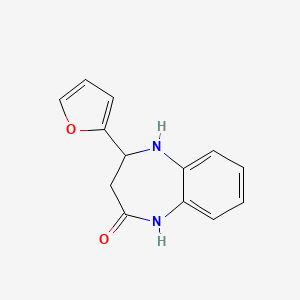
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
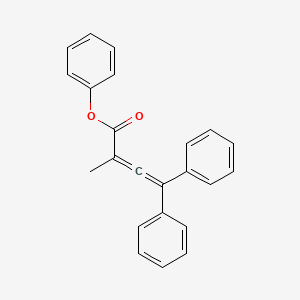
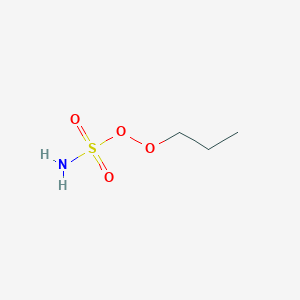
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
